molecular formula C52H93NO17Si2 B566126 4',2''-O-Di(trimethysilyl)tylosin CAS No. 114442-77-2

4',2''-O-Di(trimethysilyl)tylosin

Cat. No.: B566126
CAS No.: 114442-77-2
M. Wt: 1060.476
InChI Key: HQHOBGOEJCZMCO-DSNVLZGESA-N
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Description

Preparation Methods

The synthesis of 4’,2’'-O-Di(trimethysilyl)tylosin involves the reaction of tylosin with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane or ethyl acetate. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid moisture .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves using larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

4’,2’'-O-Di(trimethysilyl)tylosin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4’,2’'-O-Di(trimethysilyl)tylosin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The trimethylsilyl groups enhance the compound’s stability and bioavailability, allowing it to effectively target bacterial cells. The molecular targets include the 50S subunit of the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .

Comparison with Similar Compounds

4’,2’'-O-Di(trimethysilyl)tylosin is unique due to the presence of trimethylsilyl groups, which enhance its stability and modify its biological activity. Similar compounds include:

These compounds are compared based on their chemical structure, stability, and biological activity. 4’,2’'-O-Di(trimethysilyl)tylosin stands out due to its enhanced stability and modified activity, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

114442-77-2

Molecular Formula

C52H93NO17Si2

Molecular Weight

1060.476

IUPAC Name

2-[(4R,5S,6S,7R,9R,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C52H93NO17Si2/c1-19-39-36(28-62-50-48(61-12)47(60-11)45(33(6)64-50)69-71(13,14)15)24-29(2)20-21-37(55)30(3)25-35(22-23-54)43(31(4)38(56)26-40(57)66-39)68-51-46(70-72(16,17)18)42(53(9)10)44(32(5)65-51)67-41-27-52(8,59)49(58)34(7)63-41/h20-21,23-24,30-36,38-39,41-51,56,58-59H,19,22,25-28H2,1-18H3/t30-,31+,32?,33?,34?,35+,36?,38-,39-,41?,42?,43-,44?,45?,46?,47?,48?,49?,50?,51?,52?/m1/s1

InChI Key

HQHOBGOEJCZMCO-DSNVLZGESA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O[Si](C)(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C)OC)OC

Synonyms

2A,4C-Bis-O-(trimethylsilyl)-tylosin

Origin of Product

United States

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